rac Clopidogrel-d9 Hydrogen Sulfate
Description
Molecular Composition and Formula
rac Clopidogrel-d9 Hydrogen Sulfate exhibits a complex molecular structure characterized by the incorporation of nine deuterium atoms within the clopidogrel framework. The molecular formula is documented as C16H9D9ClNO6S2, representing the complete salt form including the hydrogen sulfate counterion. This formulation indicates the presence of sixteen carbon atoms, nine hydrogen atoms, nine deuterium atoms, one chlorine atom, one nitrogen atom, six oxygen atoms, and two sulfur atoms within the molecular structure. The molecular weight is precisely determined to be 428.96 daltons, representing an increase of approximately 9 mass units compared to the non-deuterated parent compound due to the substitution of hydrogen atoms with deuterium.
The structural framework maintains the characteristic thienopyridine core system that defines the clopidogrel family of compounds. The deuterium labeling pattern strategically distributes the nine deuterium atoms throughout the molecule to maximize analytical differentiation while preserving the essential chemical properties of the parent compound. The hydrogen sulfate salt formation occurs through protonation of the nitrogen atom in the pyridine ring system, creating a stable ionic complex with the bisulfate anion.
Stereochemical Properties
The racemic nature of this compound indicates the presence of equal proportions of both (R) and (S) enantiomers within the compound mixture. This stereochemical composition directly parallels the parent clopidogrel structure, which contains a single chiral center located at the carbon atom bearing both the chlorophenyl substituent and the thienopyridine moiety. The maintenance of stereochemical integrity during deuterium incorporation ensures that the labeled compound accurately represents both enantiomeric forms present in pharmaceutical formulations and biological systems.
The stereochemical configuration significantly influences the compound's interaction with analytical instruments and separation systems. Each enantiomer may exhibit slightly different chromatographic behavior and mass spectrometric fragmentation patterns, providing additional analytical information for method development and validation studies. The racemic composition enables comprehensive analysis of stereoisomeric effects in pharmacokinetic and bioanalytical studies.
Physical and Chemical Properties
The compound demonstrates enhanced stability characteristics attributed to the kinetic isotope effect associated with carbon-deuterium bond formation. This increased bond strength relative to carbon-hydrogen bonds provides improved resistance to metabolic degradation and chemical decomposition, making the compound particularly valuable for long-term analytical studies and stability assessments.
Properties
Molecular Formula |
C₁₆H₉D₉ClNO₆S₂ |
|---|---|
Molecular Weight |
428.96 |
Synonyms |
α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetic Acid Methyl-d9 Ester Sulfate; (+/-)-Clopidogrel-d9 Bisulfate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
The following table summarizes key isotopologues and analogs of Clopidogrel Hydrogen Sulfate, highlighting their isotopic labeling, molecular characteristics, and applications:
| Compound Name | Isotopic Labeling | CAS Number | Molecular Weight* | Availability | Key Applications |
|---|---|---|---|---|---|
| Clopidogrel Hydrogen Sulfate | None (parent) | 120202-66-6 | 419.90 g/mol | 100 mg | Pharmaceutical API, clinical use |
| rac Clopidogrel-d8 Hydrogen Sulfate | 8 deuterium atoms | 1346598-07-9 | 427.93 g/mol | 1 mg | LC-MS internal standard |
| rac Clopidogrel-d9 Hydrogen Sulfate | 9 deuterium atoms | Not available | 428.94 g/mol | 1 mg | High-precision analytical methods |
| rac Clopidogrel-13C,D3 Hydrogen Sulfate | 13C and 3 deuterium atoms | 1246814-55-0 | 423.92 g/mol | 2.5 mg | Isotope dilution mass spectrometry |
| [13C6]-Clopidogrel Hydrogensulfate | 6 13C atoms | 120202-66-6† | 425.91 g/mol | 1 mg | Metabolic stability studies |
*Molecular weights estimated based on isotopic substitution.
†CAS number corresponds to unlabeled parent compound .
Functional and Analytical Distinctions
- Deuterated vs. Non-Deuterated Forms: The parent compound (Clopidogrel Hydrogen Sulfate) is the active pharmaceutical ingredient (API) used clinically, whereas deuterated variants like d8 and d9 serve exclusively as analytical reference standards. Deuterium substitution minimizes interference from endogenous compounds during LC-MS analysis, improving signal specificity .
- d8 vs. However, the d8 variant is more widely available, with a validated CAS number (1346598-07-9) .
- 13C-Labeled Analogs : Compounds like rac Clopidogrel-13C,D3 Hydrogen Sulfate combine carbon-13 and deuterium labels, enabling multiplexed detection in studies requiring simultaneous quantification of multiple metabolites or pathways .
Commercial and Regulatory Considerations
- Availability: Deuterated compounds are typically sold in 1–2.5 mg quantities, reflecting their niche use in research . In contrast, the non-deuterated parent is available in bulk (100 mg) for pharmaceutical manufacturing .
- Regulatory Status : Suppliers emphasize compliance with Good Manufacturing Practices (GMP) for the parent compound, while deuterated analogs are marketed as high-purity reference materials without explicit regulatory endorsements .
Q & A
Basic: What analytical methods are recommended to verify the isotopic purity and structural integrity of rac Clopidogrel-d9 Hydrogen Sulfate in synthesis workflows?
To confirm isotopic purity and structural fidelity, researchers should employ a combination of liquid chromatography-mass spectrometry (LC-MS) for quantifying deuterium incorporation and nuclear magnetic resonance (NMR) spectroscopy to validate stereochemical integrity. LC-MS can detect isotopic peaks (e.g., +9 Da shift for d9 labeling) and assess purity ≥98%, while ¹H/¹³C NMR resolves stereochemical configurations critical for distinguishing rac from enantiopure forms . For batch consistency, use high-performance liquid chromatography (HPLC) with UV detection to monitor related compounds (e.g., unlabeled clopidogrel or degradation products) as per USP guidelines .
Advanced: How can researchers design in vitro metabolic stability studies to evaluate deuterium isotope effects (DIEs) in this compound?
To assess DIEs, use human liver microsomes (HLMs) or primary hepatocytes under controlled conditions (pH 7.4, 37°C). Include parallel experiments with non-deuterated clopidogrel as a control. Measure metabolite formation (e.g., clopidogrel carboxylic acid) via LC-MS/MS at multiple timepoints. Key parameters:
- Intrinsic clearance (CLint) : Compare metabolic rates between deuterated and non-deuterated forms.
- Kinetic isotope effect (KIE) : Calculate using , where and are rate constants for H- and D-labeled forms.
Ensure experiments replicate findings across ≥3 donors to account for inter-individual variability .
Basic: What are the critical parameters for validating this compound as an internal standard in quantitative bioanalytical assays?
Validation must adhere to ICH M10 guidelines:
- Selectivity : No interference from matrix components (plasma, urine) at the retention time of the analyte.
- Linearity : Calibration curves (1–1000 ng/mL) with .
- Accuracy/precision : ≤15% deviation for QC samples.
- Stability : Assess under storage (-80°C), freeze-thaw, and benchtop conditions.
Use stable isotope dilution LC-MS/MS to minimize ion suppression and ensure deuterated standards co-elute with analytes .
Advanced: How should researchers resolve contradictions in pharmacokinetic (PK) data between animal models and human studies for this compound?
Discrepancies often arise from species-specific metabolic pathways (e.g., CYP2C19 polymorphism in humans vs. CYP2C11 in rats). Mitigation strategies:
Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans, incorporating enzyme abundance and binding affinity differences.
Cross-species microsomal studies : Compare metabolite profiles in HLMs vs. rodent microsomes.
Clinical microdosing : Administer subtherapeutic doses (≤100 µg) in human Phase 0 trials to assess linearity and clearance without therapeutic risk .
Basic: What quality control (QC) tests are essential for this compound reference standards in preclinical studies?
QC protocols should include:
- Residual solvent analysis (e.g., methanol, acetonitrile) via gas chromatography (GC) .
- Water content by Karl Fischer titration (≤0.5% w/w).
- Chiral purity : Confirm racemic composition using chiral HPLC with a cellulose-based column.
- Stability under storage : Accelerated degradation studies (40°C/75% RH for 6 months) to verify shelf life .
Advanced: What experimental designs minimize confounding variables when studying the antiplatelet efficacy of this compound in genetic knockout models?
For murine models (e.g., CYP2C19-/-):
- Randomized crossover design : Administer deuterated and non-deuterated clopidogrel to the same cohort with a washout period (≥5 half-lives).
- Platelet reactivity index (PRI) : Measure via light transmission aggregometry (LTA) with ADP agonist.
- Pharmacogenomic controls : Include wild-type and heterozygous littermates.
- Blinded analysis : Ensure researchers are unaware of treatment groups during data collection .
Basic: How do researchers ensure batch-to-batch consistency in deuterated clopidogrel formulations during large-scale synthesis?
Implement quality by design (QbD) principles:
- Critical process parameters (CPPs) : Monitor reaction temperature (±2°C), deuterium gas pressure, and catalyst loading (e.g., Pd/C).
- In-process controls (IPCs) : Use FTIR to track deuteration efficiency at intermediate steps.
- Release criteria : Require ≥99% isotopic purity (LC-MS) and ≤0.1% unlabeled impurities (HPLC-UV) .
Advanced: What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Use non-linear mixed-effects modeling (NONMEM) to handle sparse data from animal cohorts. Key steps:
Hill equation : Fit , where = effect, = dose, = Hill coefficient.
Bootstrap validation : Perform 1000 iterations to estimate confidence intervals.
Covariate analysis : Adjust for body weight, sex, and CYP genotype .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
